Cas no 1806746-24-6 (Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)

Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate
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- インチ: 1S/C11H13F3N2O4/c1-18-9(17)4-7-8(20-11(12,13)14)3-6(5-15)16-10(7)19-2/h3H,4-5,15H2,1-2H3
- InChIKey: UAVBTHYITCOTBD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(CN)=NC(=C1CC(=O)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 83.7
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029087148-1g |
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate |
1806746-24-6 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 関連文献
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Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate: A Comprehensive Overview
The compound with CAS No 1806746-24-6, commonly referred to as Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, agrochemicals, and advanced materials.
At its core, the molecule exhibits a pyridine ring system, which serves as the central framework for the attachment of several functional groups. The pyridine ring is a six-membered aromatic structure with one nitrogen atom, providing inherent stability and reactivity. The substituents attached to this ring include an amino group (aminomethyl), a methoxy group (methoxy), and a trifluoromethoxy group (trifluoromethoxy). These groups contribute to the compound's electronic properties, solubility, and reactivity, making it a versatile building block for further chemical modifications.
The methyl ester group at the 3-position of the pyridine ring adds another layer of functionality. This ester group is known for its ability to participate in various chemical reactions, including nucleophilic acyl substitution, making it a valuable site for further functionalization. Recent studies have highlighted the importance of such ester groups in controlling the pharmacokinetic properties of drug molecules, such as absorption and metabolism.
One of the most notable aspects of this compound is its potential in drug discovery. The presence of multiple functional groups allows for extensive chemical diversity, which is crucial in the development of bioactive molecules. For instance, the amino group can act as a hydrogen bond donor, enhancing interactions with biological targets such as enzymes or receptors. Similarly, the trifluoromethoxy group introduces electron-withdrawing effects, which can modulate the electronic environment of the molecule and influence its binding affinity to target proteins.
In recent years, there has been a growing interest in using such compounds as scaffolds for creating novel agrochemicals. The methoxy group, being an electron-donating substituent, can enhance the stability of the molecule under environmental conditions, making it suitable for use in pesticides or herbicides. Additionally, the trifluoromethoxy group contributes to both lipophilicity and metabolic stability, which are essential properties for agricultural chemicals that need to withstand various environmental stresses.
From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves multi-step processes such as nucleophilic aromatic substitution or coupling reactions to introduce the desired functional groups onto the pyridine ring. Researchers have also explored green chemistry approaches to synthesize this compound more efficiently while minimizing environmental impact.
The structural complexity of this compound also makes it an attractive candidate for materials science applications. For example, it can be used as a precursor for constructing advanced materials such as coordination polymers or metal-organic frameworks (MOFs). The nitrogen atom in the pyridine ring can coordinate with metal ions, enabling the formation of extended networks with potential applications in gas storage or catalysis.
In terms of spectroscopic characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of this compound. These techniques provide detailed insights into the molecular architecture and help validate synthetic procedures.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Quantum mechanical calculations have been employed to study its electronic structure and reactivity patterns at an atomic level. Such studies are crucial for predicting how this compound will behave under different chemical conditions and for designing new derivatives with improved properties.
In conclusion, Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate (CAS No 1806746-24-6) stands out as a versatile and multifunctional compound with wide-ranging applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers working in drug discovery, agrochemical development, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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